molecular formula C10H6ClNO2 B1321307 1-Chloroisoquinoline-5-carboxylic acid CAS No. 223671-71-4

1-Chloroisoquinoline-5-carboxylic acid

Cat. No. B1321307
M. Wt: 207.61 g/mol
InChI Key: KBTGRZFORDXMSV-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-5-carboxylic acid is a chlorinated isoquinoline derivative with a carboxylic acid functional group at the fifth position. This compound is of interest due to its potential as a building block in the synthesis of various pharmacologically active molecules. The presence of the chlorine atom and the carboxylic acid moiety allows for further functionalization and the formation of diverse chemical structures.

Synthesis Analysis

The synthesis of chlorinated isoquinoline derivatives can be achieved through various methods. For instance, the synthesis of 1-chloro-3-carboxy-4-methylisoquinoline and related compounds has been described, which involves the formation of dialkylaminoalkylic amides . Another method for synthesizing chlorinated quinoline carboxylic acids involves the Sandmeyer reaction, where an amino group is replaced by chlorine or bromine . Although these methods do not directly describe the synthesis of 1-chloroisoquinoline-5-carboxylic acid, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of chlorinated isoquinoline derivatives can be complex, as seen in the crystal structure of a complex formed between triphenyltin chloride and isoquinoline-1-carboxylic acid . The structure exhibits a trigonal bipyramidal geometry around the tin atom, indicating the potential for diverse molecular geometries in chlorinated isoquinoline compounds. While this does not directly pertain to 1-chloroisoquinoline-5-carboxylic acid, it suggests that the molecular structure of chlorinated isoquinolines can significantly vary depending on the substituents and the nature of the complex formed.

Chemical Reactions Analysis

Chlorinated isoquinoline carboxylic acids can undergo various chemical reactions due to their reactive sites. For example, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids react with aminopyridines to form pyridylamides . This indicates that the chloro and carboxylic acid groups in such compounds are reactive and can be used to synthesize a wide range of derivatives. The chemical reactivity of 1-chloroisoquinoline-5-carboxylic acid would likely follow similar patterns, allowing for the formation of amide bonds and other derivatives through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated isoquinoline carboxylic acids are influenced by their functional groups. The presence of a chlorine atom can affect the electron distribution within the molecule, potentially altering its reactivity, while the carboxylic acid group can engage in hydrogen bonding and ionization, impacting solubility and acidity. Although specific data on 1-chloroisoquinoline-5-carboxylic acid is not provided, related compounds exhibit solubility in polar solvents and can form salts and esters due to the acidic nature of the carboxylic acid group .

Scientific Research Applications

Carboxylic acids are versatile organic compounds with applications in various fields :

  • Organic Synthesis : Carboxylic acids play a key role in organic synthesis. They are involved in many important reactions, such as substitution, elimination, oxidation, and coupling . They can be used to obtain small molecules and macromolecules .

  • Nanotechnology : Carboxylic acids are used in nanotechnology for the modification of surfaces of nanoparticles and nanostructures, such as carbon nanotubes and graphene . They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

  • Polymers : In the field of polymers, carboxylic acids have applications as monomers, additives, and catalysts . They can be used to obtain synthetic or natural polymers .

  • Separation Processes : Ionic liquids, which can be considered a green viable organic solvent substitute, are used in the extraction and purification of biosynthetic products . Carboxylic acids can be used in these ionic liquids for extraction (physical and reactive) and pertraction (extraction and transport through liquid membranes) in the downstream part of organic acids production .

  • Medical Field : Carboxylic acids are used in the medical field for the production of various drugs . They can be natural or synthetic, and can be extracted or synthesized .

  • Pharmacy : In the pharmacy industry, carboxylic acids are used in the formulation of various pharmaceutical products .

  • Food Industry : Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation . Most of these type of carboxylic acids are applied in the food industry .

  • Surface Modifiers : Carboxylic acids are currently used as surface modifiers in carbon-based nanostructure: carbon nanotubes, single wall and multiple walls, graphene, nanofibers, etc., with the purpose of improving the dispersion in polar solvents such water, ethanol, methanol, ethyl acetate, etc .

Safety And Hazards

The safety information for 1-Chloroisoquinoline-5-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-chloroisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTGRZFORDXMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611280
Record name 1-Chloroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinoline-5-carboxylic acid

CAS RN

223671-71-4
Record name 1-Chloroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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